molecular formula C25H20N2O4S2 B2638560 N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898459-37-5

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2638560
CAS No.: 898459-37-5
M. Wt: 476.57
InChI Key: ORUWWVQTIBTPJK-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a benzoyl group at position 5 and a phenyl group at position 2. The benzamide moiety at position 2 is further functionalized with a 3-(ethylsulfonyl) group. The ethylsulfonyl group enhances solubility and may influence binding affinity to hydrophobic enzyme pockets.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S2/c1-2-33(30,31)20-15-9-14-19(16-20)24(29)27-25-26-21(17-10-5-3-6-11-17)23(32-25)22(28)18-12-7-4-8-13-18/h3-16H,2H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUWWVQTIBTPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Benzoylation: Introduction of the benzoyl group can be done using benzoyl chloride in the presence of a base like pyridine.

    Sulfonylation: The ethylsulfonyl group can be introduced using ethylsulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the benzamide moiety, which can be achieved by reacting the intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

“N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide” may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug development for its biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several classes of heterocyclic derivatives. Below is a comparative analysis with key analogs from literature:

Structural Analogues with Triazine Cores (Compounds 51–55)

describes five triazine-based compounds (51–55) with sulfamoyl and benzamide substituents. Key comparisons include:

  • Substituent Effects : Compound 51 (3-fluorophenyl) and 52 (4-trifluoromethylphenyl) exhibit higher melting points (266–279°C) compared to methoxy-substituted analogs (53–55, 237–258°C), indicating enhanced crystallinity with electron-withdrawing groups .
  • Synthetic Routes : All compounds are synthesized via 33-hour condensation reactions, contrasting with the target compound’s likely stepwise thiazole ring formation .

Sulfamethoxazole Derivatives (Compound 3)

highlights a sulfamethoxazole derivative (compound 3) featuring a thiadiazin-6-ylamino group. Notable differences:

  • Synthesis : Compound 3 is prepared via a 4-hour reflux with p-chlorophenylisocyanate, a faster route than the target compound’s multi-step synthesis .
  • Functional Groups : The sulfonamide group in compound 3 may confer antibacterial activity, whereas the ethylsulfonyl group in the target compound could enhance kinase selectivity .

Thiazole Derivatives (Compound 4a)

details 4-methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a), which shares a thiazole core but differs in substituents:

  • Synthetic Conditions : Both compounds use acetic acid as a solvent, but 4a requires paraformaldehyde for Mannich-like reactions, a step absent in the target compound’s synthesis .

Oxazole Derivatives (Examples 131–134, 50)

describes ethylsulfonyl-containing oxazole analogs (e.g., Example 132). Critical contrasts:

  • Spectroscopic Data : Both the target compound and Example 132 show distinct HNMR peaks for ethylsulfonyl groups (~δ 1.4 ppm for CH3, δ 3.5 ppm for SO2CH2), confirming structural consistency .

Triazole and Benzamide Derivatives

and list triazole-benzamide hybrids with methoxy and benzothiazole substituents. Key points:

  • Molecular Weight : The target compound (MW ≈ 465 g/mol) is lighter than ’s triazole derivative (MW ≈ 610 g/mol), suggesting better bioavailability .
  • Solubility : Methoxy groups (e.g., in ’s 878065-05-5) enhance solubility, but the target compound’s ethylsulfonyl group may offer a balance between lipophilicity and solubility .

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and pharmacological properties, particularly focusing on its antimicrobial and anticancer activities.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

Step 1: Formation of the Thiazole Ring
The thiazole ring is synthesized through the condensation of α-haloketones with thiourea under acidic conditions.

Step 2: Benzoylation
The thiazole intermediate undergoes benzoylation using benzoyl chloride in the presence of a base such as pyridine.

Step 3: Sulfonylation
The introduction of the ethylsulfonyl group is achieved by reacting the intermediate with ethylsulfonyl chloride in the presence of a base.

Step 4: Amidation
Finally, amidation is performed using benzamide derivatives to yield the final product.

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa8

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents due to its effective inhibition of bacterial growth .

2.2 Cytotoxicity Studies

Cytotoxicity assays were conducted on several cancer cell lines to evaluate the anticancer potential of this compound. The results are presented in the following table:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
Normal Fibroblasts>100

The selectivity index suggests that this compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells, indicating its potential for further development as an anticancer agent .

The proposed mechanisms underlying the biological activities of this compound include:

Inhibition of Cell Proliferation:
this compound appears to interfere with cell cycle progression in cancer cells.

Induction of Apoptosis:
Flow cytometry analysis has shown an increase in apoptotic cell populations upon treatment with this compound, suggesting its role in promoting programmed cell death .

4. Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamideMethyl group instead of phenylVariation in side chain influences reactivity
N-(5-acetylthiazol-2-yl)-3-(ethylsulfonyl)benzamideLacks phenyl groupAlters interaction with molecular targets

This unique combination of functional groups may confer distinct biological activities and influence solubility and stability compared to similar compounds .

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